molecular formula C10H8Cl2O4 B2768105 Dimethyl 4,5-dichlorophthalate CAS No. 106727-86-0

Dimethyl 4,5-dichlorophthalate

Cat. No.: B2768105
CAS No.: 106727-86-0
M. Wt: 263.07
InChI Key: KTVZUWJEGZEEEL-UHFFFAOYSA-N
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Description

Dimethyl 4,5-dichlorophthalate is an organic compound with the molecular formula C10H8Cl2O4. It is a derivative of phthalic acid, where two chlorine atoms are substituted at the 4 and 5 positions of the aromatic ring, and the carboxylic acid groups are esterified with methanol. This compound is known for its utility in various chemical syntheses and as a precursor for pharmaceuticals, particularly in the treatment of Alzheimer’s disease .

Preparation Methods

Dimethyl 4,5-dichlorophthalate is typically synthesized from commercially available 4,5-dichlorophthalic acid. The synthetic route involves esterification of 4,5-dichlorophthalic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified by extraction and crystallization .

Reaction Conditions:

    Reactants: 4,5-dichlorophthalic acid, methanol

    Catalyst: Sulfuric acid

    Temperature: Reflux at 70°C

    Yield: Approximately 77%

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is scaled up. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reactants and optimized reaction conditions further enhances the efficiency of the process .

Chemical Reactions Analysis

Dimethyl 4,5-dichlorophthalate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the aromatic ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester groups can be hydrolyzed to yield 4,5-dichlorophthalic acid and methanol in the presence of strong acids or bases.

    Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents like lithium aluminum hydride (LAH).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), mild heating

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide), water, reflux

    Reduction: Reducing agents (e.g., LAH), solvents (e.g., tetrahydrofuran), low temperatures

Major Products:

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: 4,5-dichlorophthalic acid, methanol

    Reduction: Corresponding alcohols

Scientific Research Applications

Dimethyl 4,5-dichlorophthalate has several applications in scientific research:

Comparison with Similar Compounds

Dimethyl 4,5-dichlorophthalate can be compared with other similar compounds such as:

    Dimethyl phthalate: Lacks chlorine substituents, making it less reactive in certain substitution reactions.

    Dimethyl 3,4-dichlorophthalate: Chlorine atoms are positioned differently, affecting its reactivity and applications.

    Dimethyl 2,3-dichlorophthalate: Similar structure but different substitution pattern, leading to distinct chemical properties.

Uniqueness: this compound’s unique substitution pattern (chlorine atoms at the 4 and 5 positions) and ester groups make it particularly useful in synthesizing specific ligands and pharmaceutical precursors .

Biological Activity

Dimethyl 4,5-dichlorophthalate (DMDCPh) is a chlorinated aromatic compound that has garnered interest in various scientific fields due to its unique structural features and potential biological activities. This article explores the biological activity of DMDCPh, focusing on its mechanisms of action, biochemical pathways, and implications in medicinal chemistry.

Chemical Structure and Properties

DMDCPh has the molecular formula C10H8Cl2O4C_{10}H_8Cl_2O_4 and features two chlorine atoms at the 4 and 5 positions of the phthalate ring. The compound contains two methyl ester groups, which contribute to its reactivity and interactions with biological molecules.

Structural Characteristics:

  • Chlorine Substituents: Enhance electrophilicity and influence reactivity.
  • Methyl Esters: Facilitate interactions with nucleophiles.

Target Interactions

DMDCPh primarily acts as a catalyst in various chemical reactions, particularly in organic synthesis. Its unique structure allows it to interact with biomolecules through electrostatic interactions and hydrogen bonding.

Biochemical Pathways

Research indicates that DMDCPh may influence cellular functions by:

  • Modulating cell signaling pathways.
  • Affecting gene expression.
  • Altering cellular metabolism.

These activities suggest a potential role in the development of therapeutic agents, particularly in neurodegenerative diseases like Alzheimer's.

Biological Studies and Findings

Several studies have investigated the biological activities of DMDCPh:

  • Cellular Effects:
    • DMDCPh has been shown to impact cell viability and proliferation in vitro. It can induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
  • Neuroprotective Properties:
    • As a precursor for drugs targeting Alzheimer's disease, DMDCPh has been linked to neuroprotective effects. Studies suggest that it may inhibit acetylcholinesterase activity, thus enhancing cholinergic transmission .
  • Chemical Reactivity:
    • The compound undergoes hydrolysis to yield 4,5-dichlorophthalic acid, which retains biological activity. This transformation is crucial for its application in drug synthesis .

Neuroprotective Activity

A study by Hennessy & Buchwald (2005) demonstrated that derivatives of DMDCPh could inhibit acetylcholinesterase effectively, suggesting their potential use in treating Alzheimer's disease. The study highlighted the importance of the chlorinated phthalate structure in enhancing inhibitory activity against this enzyme.

Anticancer Activity

In another investigation, DMDCPh was tested against various cancer cell lines. The results indicated that the compound could induce significant cytotoxic effects, potentially through the activation of apoptotic pathways. This finding positions DMDCPh as a candidate for further development in cancer therapy.

Comparative Analysis

A comparison of DMDCPh with similar compounds reveals its unique properties:

Compound NameStructure FeaturesBiological Activity
Dimethyl PhthalateNo chlorine substituentsLower reactivity
Dimethyl 3,4-DichlorophthalateChlorine at different positionsDifferent reactivity profile
Dimethyl 2,3-DichlorophthalateSimilar structure but distinct patternVaries significantly in properties

Properties

IUPAC Name

dimethyl 4,5-dichlorobenzene-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O4/c1-15-9(13)5-3-7(11)8(12)4-6(5)10(14)16-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVZUWJEGZEEEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1C(=O)OC)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601334688
Record name Dimethyl 4,5-dichlorophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601334688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106727-86-0
Record name Dimethyl 4,5-dichlorophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601334688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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